molecular formula C10H15N5 B11728345 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11728345
M. Wt: 205.26 g/mol
InChI Key: IKNPECJXTCQYOD-UHFFFAOYSA-N
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Description

N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative of significant interest in medicinal and organic chemistry. This compound features two distinct nitrogen-containing heterocyclic rings—1,4-dimethyl-1H-pyrazole and 1-methyl-1H-pyrazole—linked by a methylene-amine bridge. This specific architecture makes it a valuable scaffold for constructing more complex molecules and for investigating novel biological pathways . In research settings, this compound serves as a versatile building block. Its structure allows for further functionalization through various reactions. The amine group can undergo alkylation and acylation, while the pyrazole rings can participate in electrophilic aromatic substitution, enabling the synthesis of a diverse array of specialized derivatives . Its potential research applications are extensive, underpinned by the known pharmacological properties of the pyrazole and pyrazoline chemical classes to which it belongs. These classes are recognized for a broad spectrum of biological activities, which may include anti-inflammatory, anticancer, and antimicrobial effects, making them prominent targets in drug discovery efforts . The mechanism of action for such compounds typically involves targeted molecular interactions, such as enzyme inhibition or receptor modulation, though the specific targets for this molecule are a subject of ongoing research . This product is strictly intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant safety protocols before handling.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-4-13-15(3)10(8)6-11-9-5-12-14(2)7-9/h4-5,7,11H,6H2,1-3H3

InChI Key

IKNPECJXTCQYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Reductive Amination

A primary synthetic route involves the condensation of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-4-amine, followed by reductive amination to form the methylene bridge. The reaction proceeds in two stages:

  • Aldehyde-Amine Condensation :
    The aldehyde group of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde reacts with the primary amine of 1-methyl-1H-pyrazol-4-amine in a polar aprotic solvent such as ethanol or methanol. Catalysts like acetic acid or p-toluenesulfonic acid are employed to accelerate imine formation.

  • Reductive Amination :
    Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts reduces the intermediate imine to the secondary amine. This step is typically conducted at room temperature or under mild heating (40–60°C) to prevent side reactions.

Table 1: Representative Conditions for Stepwise Synthesis

StepReagents/ConditionsYield (%)Purity (%)
CondensationEthanol, p-toluenesulfonic acid, 60°C7892
Reductive AminationNaBH3CN, MeOH, 25°C, 12h8595

Cyclocondensation Approach

An alternative method utilizes cyclocondensation of hydrazine derivatives with β-diketones to form both pyrazole rings in situ. This one-pot strategy enhances synthetic efficiency but requires stringent control over stoichiometry and temperature.

  • β-Diketone Preparation :
    Ethyl acetoacetate reacts with methylhydrazine to generate a substituted hydrazone.

  • Ring Closure :
    Heating the hydrazone with ammonium acetate in acetic acid induces cyclization, forming the 1,4-dimethylpyrazole ring. Subsequent reaction with 1-methylpyrazol-4-amine under reflux conditions yields the target compound.

Key Parameters :

  • Solvent: Acetic acid or ethanol

  • Temperature: 80–100°C (reflux)

  • Catalysts: Ammonium acetate (10 mol%)

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors (CFRs) are employed to maintain consistent reaction conditions, reduce processing times, and minimize byproduct formation.

Table 2: Industrial Synthesis Workflow

StageEquipmentParametersOutput (kg/batch)
CondensationCFR (PFA tubing)70°C, 2h residence time150
ReductionHydrogenation reactorH2 (5 bar), Pd/C, 50°C135
PurificationCrystallization tankEthanol/water (3:1), −10°C120

Optimization of Reaction Parameters

Solvent Effects

Polar solvents like ethanol and methanol enhance reagent solubility and reaction rates. Ethanol achieves a balance between cost and efficiency, yielding 78–85% product purity. Non-polar solvents (e.g., toluene) are less effective, reducing yields to <50% due to poor imine intermediate stability.

Catalytic Systems

  • p-Toluenesulfonic Acid : Optimal at 5 mol%, increasing condensation yields by 22% compared to uncatalyzed reactions.

  • Transition Metal Catalysts : Palladium on carbon (Pd/C) in hydrogenation steps achieves >90% conversion efficiency, outperforming Raney nickel (75%).

Table 3: Catalyst Performance Comparison

CatalystReaction StepConversion (%)Selectivity (%)
Pd/C (5 wt%)Reductive Amination9598
Raney NiReductive Amination7585

Comparative Analysis of Synthetic Methodologies

MethodAdvantagesDisadvantagesYield Range (%)
Stepwise SynthesisHigh purity, controllable stepsMulti-step, time-intensive70–85
CyclocondensationOne-pot synthesis, fewer reagentsSensitivity to stoichiometry60–75
Industrial CFRScalable, consistent outputHigh initial capital investment80–90

The stepwise approach remains favored for laboratory-scale synthesis due to its reliability, while CFR-based methods dominate industrial production.

Purification and Characterization Techniques

Crystallization

Recrystallization from ethanol/water (3:1 v/v) at −10°C removes unreacted amines and byproducts, achieving >99% purity.

Chromatographic Methods

Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomeric impurities, particularly in cyclocondensation routes.

Table 4: Purity Analysis via HPLC

MethodRetention Time (min)Purity (%)
Crystallization8.299.5
Column Chromatography8.198.7

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

The target compound’s structure is defined by its 1,4-dimethylpyrazole and 1-methylpyrazole moieties. Key comparisons with structurally related compounds are summarized below:

Key Observations :

  • Electronic Effects: The quinoline-benzothiazole system in enhances π-π stacking and hydrogen-bonding capabilities, which may improve receptor affinity.
  • Hybrid Scaffolds : Compound 37 incorporates a pyrimidoindole core , expanding its interaction profile with bromodomains, whereas the target compound’s simpler pyrazole framework may favor selectivity for other targets.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight logP (Predicted) Water Solubility Key Influencing Substituents
Target Compound 242.27 ~1.5 Moderate Methyl groups (lipophilic)
Compound 22 410.47 ~3.2 Low Quinoline (aromatic bulk)
Compound 37 458.23 ~2.8 Low Cyclopropyl, methoxy
N,4-Di(1H-pyrazolyl)pyrimidin-2-amines ~300–350 ~1.8–2.5 Moderate Pyrimidine (polar)

Insights :

  • The target compound’s lower molecular weight and methyl groups may enhance blood-brain barrier penetration compared to bulkier analogs like Compound 35.
  • Methoxy or halogen substituents (e.g., in ) increase polarity, improving solubility but reducing logP.

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique molecular structure, has been investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer contexts.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1855940-05-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant efficacy against a range of bacterial pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22 to 0.25 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
  • Biofilm Inhibition : It effectively inhibited biofilm formation, a critical factor in bacterial resistance and chronic infections .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds showing promising results in inhibiting cancer cell proliferation.

Research Highlights:

  • Cell Lines Tested : Compounds similar to this compound have demonstrated antiproliferative effects on various cancer cell lines including lung, breast (MDA-MB-231), and liver (HepG2) cancers .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest, which are crucial for halting tumor progression .

Comparative Biological Activity Table

Activity Type MIC (μg/mL) Cell Lines Tested Effectiveness
Antimicrobial0.22 - 0.25Staphylococcus aureusHigh
AnticancerVariesMDA-MB-231, HepG2Significant

Case Study 1: Antibacterial Efficacy

A study conducted on five pyrazole derivatives showed that this compound had one of the lowest MIC values among tested compounds, suggesting it could be developed into a potent antibacterial agent .

Case Study 2: Anticancer Properties

In an investigation of anticancer activities, derivatives including this compound were found to significantly reduce cell viability in breast and liver cancer models. The study emphasized the need for further exploration into the specific pathways affected by these compounds .

Q & A

Q. What precautions are essential when handling this compound in vitro and in vivo?

  • Safety Protocols :
  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis.
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal.
  • In Vivo : LD₅₀ determination in rodents prior to therapeutic studies .

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